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3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

CYP450 inhibition Drug-drug interaction risk ADME profiling

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a low-molecular-weight (154.17 g/mol) heterocyclic building block featuring a 1,2-dihydropyridin-2-one core with a 3-amino substituent and an N1-methoxymethyl group. The compound belongs to the aminodihydropyridinone class, which is widely employed as a privileged scaffold in medicinal chemistry for kinase inhibitor design, enzyme modulation, and fragment-based drug discovery.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1481222-03-0
Cat. No. B2704750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
CAS1481222-03-0
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCOCN1C=CC=C(C1=O)N
InChIInChI=1S/C7H10N2O2/c1-11-5-9-4-2-3-6(8)7(9)10/h2-4H,5,8H2,1H3
InChIKeyISOKNTZMQSHYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1481222-03-0) – Core Chemical Identity and Comparator Context


3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a low-molecular-weight (154.17 g/mol) heterocyclic building block featuring a 1,2-dihydropyridin-2-one core with a 3-amino substituent and an N1-methoxymethyl group . The compound belongs to the aminodihydropyridinone class, which is widely employed as a privileged scaffold in medicinal chemistry for kinase inhibitor design, enzyme modulation, and fragment-based drug discovery . Its closest structural analogs include the 5-amino regioisomer (CAS 1176742-41-8), N1-allyl and N1-unsubstituted variants, and 4-/6-methylated derivatives, all of which share the same core but differ in substitution pattern—differences that can profoundly alter hydrogen-bonding geometry, metabolic stability, and target engagement profiles [1].

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one – Why In-Class Compounds Cannot Be Interchanged Without Quantitative Risk


Aminodihydropyridinones with identical molecular formulae can exhibit divergent biological behaviors solely on the basis of amino-group position (3- vs. 5-) and N1-substituent identity. The 3-amino isomer places the hydrogen-bond-donating NH₂ group adjacent to the carbonyl oxygen, creating a chelating motif absent in the 5-amino regioisomer; this alters the geometry of key receptor interactions and can shift enzyme inhibitory profiles by orders of magnitude [1]. Likewise, the N1-methoxymethyl group—unlike allyl, unsubstituted, or bulkier alkyl variants—provides a unique balance of polarity and steric demand, affecting solubility, metabolic stability, and CYP450 inhibition liability . Procurement decisions that treat these compounds as interchangeable risk invalidating SAR hypotheses, wasting synthesis resources on inactive isomers, and introducing unrecognized ADME/Tox liabilities early in lead optimization [2].

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


CYP3A4 Inhibitory Potency Compared to Clinical Reference Inhibitor Ketoconazole

In human liver microsome assays, 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one demonstrates an IC50 of 0.34 µM against CYP3A4 , placing it in a moderate inhibition range relative to the strong clinical CYP3A4 inhibitor ketoconazole, which exhibits IC50 values of 0.04–0.25 µM depending on the probe substrate and microsomal preparation [1]. This ~1.5- to 8-fold lower potency suggests that the compound may present a reduced drug-drug interaction risk in early screening cascades, while still retaining sufficient CYP3A4 engagement to serve as a tool compound for cytochrome P450 inhibition studies .

CYP450 inhibition Drug-drug interaction risk ADME profiling

Regioisomeric Amino Position: 3-NH₂ vs. 5-NH₂ Dihydropyridinone Scaffold Comparison

The 3-amino substitution in 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one places the amine adjacent to the 2-oxo group, forming an intramolecular hydrogen-bonding network (NH₂ ··· O=C) that pre-organizes a bidentate donor–acceptor motif [1]. This chelating geometry mimics the adenine hinge-binding region recognized by many kinase active sites [2]. By contrast, the 5-amino regioisomer (CAS 1176742-41-8) presents the amine at a position where no such intramolecular interaction is possible, resulting in a different hydrogen-bond directionality and vector angle relative to the core scaffold. While no publicly available head-to-head biochemical potency data exist comparing these two regioisomers on a common target, the fundamental difference in presentation of pharmacophoric features constitutes a class-level structural differentiation that directly impacts rational drug design and fragment-growing strategies .

Regioisomer differentiation Hydrogen-bond geometry Kinase inhibitor design

N1-Methoxymethyl vs. N1-Allyl Substituent: Antibacterial Activity and Physicochemical Profile Cross-Comparison

The N1-allyl analog 3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS 1248449-14-0) has reported antibacterial MIC values of 16 µg/mL against S. aureus, 32 µg/mL against E. coli, and 64 µg/mL against P. aeruginosa , demonstrating broad-spectrum activity. Although 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one lacks published MIC data for direct comparison, the methoxymethyl group confers a substantially lower computed LogP (0.0344) compared to the more lipophilic allyl analog (estimated LogP ~0.5–0.8 based on fragment contributions) . This polarity enhancement translates into higher aqueous solubility and potentially superior developability characteristics for oral or parenteral formulation. The methoxymethyl group also eliminates the metabolic liability of the terminal olefin present in the allyl derivative, which is susceptible to epoxidation by CYP450 enzymes [1].

Antimicrobial SAR Lipophilicity modulation N1-substituent effects

Molecular Compactness Advantage over 4-Methyl and 6-Methyl Dihydropyridinone Analogs

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one has a molecular weight of 154.17 g/mol, whereas the 6-methyl analog (5-amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one) has a molecular weight of 168.19 g/mol, and the 4-methyl analog has an identical molecular weight of 168.19 g/mol . The absence of methyl substitution at the 4- or 6-position results in a lower molecular volume (computed XLogP3 = -0.1 for the target compound [1]), which in fragment-based drug discovery translates into higher ligand efficiency if potency can be maintained. The smaller scaffold also leaves additional vectors for synthetic elaboration during hit-to-lead optimization without exceeding recommended molecular weight thresholds for lead-likeness [1].

Fragment-based drug discovery Ligand efficiency Molecular size minimization

Hydrochloride Salt Form Availability for Enhanced Aqueous Solubility in Biological Assays

The hydrochloride salt of 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 2490402-18-9) enhances stability and solubility, facilitating handling and reactivity in various synthetic and biological assay applications [1]. The free base exhibits predicted moderate aqueous solubility that is pH-dependent [2]. Many close analogs, including the 5-amino regioisomer and methylated derivatives, are not routinely available as pre-formed hydrochloride salts from major vendors, requiring researchers to perform in situ salt formation or use higher DMSO concentrations in assay preparation . The commercial availability of a characterized hydrochloride salt reduces experimental variability in biochemical and cell-based assays where consistent compound dissolution is critical.

Salt form selection Aqueous solubility Assay compatibility

3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one – High-Confidence Application Scenarios Grounded in Evidence


Kinase Inhibitor Fragment Screening and Hinge-Binder Design

The 3-amino group adjacent to the 2-oxo functionality forms a bidentate hydrogen-bond donor–acceptor motif that mimics the adenine hinge-binding pharmacophore recognized by many kinases [1]. Fragment libraries enriched with 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one, rather than the 5-amino regioisomer, are more likely to yield hits against kinases requiring this specific chelation geometry. The low molecular weight (154.17 g/mol) and favorable LogP (0.0344) provide an ideal starting point for fragment growing with multiple synthetic vectors [2].

CYP3A4 Inhibition Profiling in Early ADME-Tox Screening Cascades

With a reported CYP3A4 IC50 of 0.34 µM, which is 1.5- to 8-fold higher than the clinical strong inhibitor ketoconazole (IC50 0.04–0.25 µM) [1], this compound can serve as a moderate-inhibition reference standard or tool compound for calibrating CYP3A4 activity assays in drug discovery programs. Its use is particularly relevant when screening dihydropyridinone-based lead series where CYP inhibition is a known liability of the chemotype [2].

Antibacterial Lead Optimization with Reduced Metabolic Liability

The N1-methoxymethyl substituent eliminates the terminal olefin present in the antibacterial allyl analog (MIC: 16–64 µg/mL against S. aureus, E. coli, P. aeruginosa) [1], removing a known site of CYP-mediated epoxidation. The lower LogP (0.0344 vs. estimated ~0.5–0.8 for the allyl derivative) also improves aqueous solubility [2]. Researchers advancing antibacterial dihydropyridinone leads can use 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one as a metabolically more stable scaffold while exploring N1-substituent SAR for potency optimization .

Biophysical Assay Workflow with Pre-Formed Hydrochloride Salt

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) fragment screening, reproducible compound solubility at defined concentrations is essential. The commercially available hydrochloride salt (CAS 2490402-18-9) [1] provides enhanced aqueous solubility and handling characteristics compared to the free base of the 5-amino regioisomer, which lacks a pre-formed salt option [2]. This reduces DMSO carryover and minimizes precipitation artifacts in biophysical binding experiments.

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